molecular formula C38H67NO14 B589474 N-Demethyl-N-formyl Clarithromycin CAS No. 127140-69-6

N-Demethyl-N-formyl Clarithromycin

Cat. No.: B589474
CAS No.: 127140-69-6
M. Wt: 761.947
InChI Key: MQUSOKRVLWZDKB-KCBOHYOISA-N
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Mechanism of Action

Target of Action

N-Formylclarithromycin, also known as BT9J2WL9SG or N-Demethyl-N-formyl Clarithromycin, is a derivative of clarithromycin . The primary target of this compound is the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell .

Mode of Action

N-Formylclarithromycin inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, N-Formylclarithromycin may be bacteriostatic (inhibits bacterial growth) or bactericidal (kills bacteria) .

Biochemical Pathways

Clarithromycin is known to inhibit protein synthesis, which can affect various downstream processes in the bacterial cell, including cell growth and division .

Pharmacokinetics

Clarithromycin, from which it is derived, has a bioavailability of 52 to 55% . It undergoes rapid biodegradation to produce the microbiologically active 14-hydroxy-®-metabolite . The maximum serum concentrations of clarithromycin and its 14-hydroxy metabolite appear within 3 hours . Clarithromycin is well distributed throughout the body and achieves higher concentrations in tissues than in the blood .

Result of Action

The result of N-Formylclarithromycin’s action is the inhibition of bacterial growth or the killing of bacteria, depending on the organism and drug concentration . By inhibiting protein synthesis, it disrupts essential processes within the bacterial cell, leading to cell death or growth inhibition .

Action Environment

The action of N-Formylclarithromycin, like other antibiotics, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the drug, and the presence of resistance mechanisms in the target bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Demethyl-N-formyl Clarithromycin typically involves the N-formylation of clarithromycin. This process can be achieved using various catalysts and reagents. One common method involves the use of formic acid or formic acid derivatives in the presence of a catalyst. The reaction is usually carried out under mild conditions to prevent the degradation of the macrolide structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-Demethyl-N-formyl Clarithromycin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of clarithromycin, and substituted analogs with different functional groups .

Scientific Research Applications

N-Demethyl-N-formyl Clarithromycin has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other macrolide derivatives.

    Biology: The compound is studied for its interactions with bacterial ribosomes and its potential to inhibit protein synthesis.

    Medicine: Research focuses on its antibacterial properties and potential use in treating resistant bacterial strains.

    Industry: It is used in the development of new antibiotics and drug formulations

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Demethyl-N-formyl Clarithromycin is unique due to its formyl group, which can enhance its stability and modify its pharmacokinetic properties. This modification can potentially improve its efficacy against certain bacterial strains and reduce resistance development .

Properties

IUPAC Name

N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUSOKRVLWZDKB-KCBOHYOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H67NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60747469
Record name PUBCHEM_71315393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

761.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127140-69-6
Record name 3''-N-Demethyl-3''-N-formylclarithromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127140696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PUBCHEM_71315393
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60747469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3''-N-DEMETHYL-3''-N-FORMYLCLARITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT9J2WL9SG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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